Phenolphthalein glucuronide

Beschreibung

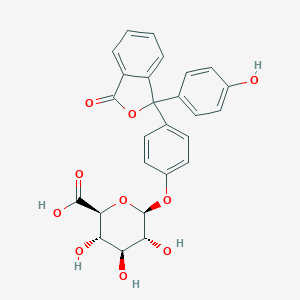

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJYOZKDDSONLX-XADSOVDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6820-54-8 (hydrochloride salt) |

Source

|

| Record name | Phenolphthalein glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-26-6 |

Source

|

| Record name | Phenolphthalein glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOLPHTHALEIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenolphthalein Glucuronide: A Legacy Substrate in Modern Enzyme Assays

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide navigates the foundational history and enduring application of phenolphthalein glucuronide, a cornerstone chromogenic substrate for the study of β-glucuronidase. We will delve into the biochemical principles, field-proven protocols, and critical data interpretation methods that have established this assay as a reliable tool in research and development.

The Genesis of a Chromogenic Substrate: A Historical Perspective

The utility of this compound in enzyme assays is intrinsically linked to the study of β-glucuronidase, an enzyme pivotal in the metabolism of both endogenous and xenobiotic compounds. The quest for a simple, reliable method to quantify its activity led to a landmark 1946 paper by Talalay, Fishman, and Huggins in the Journal of Biological Chemistry.[1] They introduced phenolphthalein glucuronic acid as a chromogenic substrate, capitalizing on the well-known pH indicator properties of phenolphthalein.[1] This innovation provided a direct, colorimetric method to measure enzyme activity, paving the way for decades of research into glucuronidation and its role in drug metabolism, disease pathology, and molecular biology.

Biochemical Principles of the Assay

The elegance of the this compound assay lies in its two-stage principle: enzymatic hydrolysis followed by pH-dependent color development. This self-validating system ensures that the signal generated is directly proportional to the activity of the target enzyme.

The Enzymatic Reaction

β-glucuronidases are glycoside hydrolases that cleave the glycosidic bond of β-D-glucuronic acid residues from various aglycones.[2][3] In this assay, this compound serves as the substrate. The β-glucuronidase enzyme catalyzes the hydrolysis of this substrate, releasing D-glucuronic acid and free phenolphthalein.[4][5]

PheP-Gluc + H₂O --(β-Glucuronidase)--> D-Glucuronate + Phenolphthalein[4][5]

At the typical reaction pH (ranging from 4.1 to 6.8), the liberated phenolphthalein remains in its colorless, protonated form.[4][6]

The Detection Mechanism: Chromogenic Signal Generation

Phenolphthalein is a renowned acid-base indicator.[7][8] It remains colorless in acidic and neutral solutions but undergoes a structural rearrangement in alkaline conditions (pH 8.2-10.0) to form a quinoid structure, which imparts a vibrant pink or fuchsia color.[7][9]

To quantify the amount of phenolphthalein released by the enzyme, the reaction is stopped and the pH is elevated by adding a high-pH buffer, such as glycine buffer (pH 10.4).[4][5] The resulting color intensity is directly proportional to the amount of phenolphthalein liberated, and thus to the β-glucuronidase activity. This absorbance is typically measured spectrophotometrically at a wavelength of 540-552 nm.[4][5][10]

Field-Proven Methodologies: Standard Assay Protocols

The specific conditions for a β-glucuronidase assay can vary depending on the source of the enzyme, as optimal pH and temperature can differ. Below are detailed, field-proven protocols adapted from standard procedures for enzymes from E. coli and bovine liver.[4][5]

Comparative Overview of Assay Conditions

The choice of buffer and pH is critical for optimal enzyme activity. This causality is evident in the different standard protocols for β-glucuronidase from various species.

| Parameter | E. coli β-Glucuronidase | Bovine Liver / Helix pomatia β-Glucuronidase | Rationale |

| Reaction pH | 6.8 | 5.0 | Each enzyme has a characteristic pH optimum for catalytic activity. Using the optimal pH ensures maximum reaction velocity and sensitivity. |

| Reaction Buffer | 75 mM Potassium Phosphate | 100 mM Sodium Acetate | The buffer system is chosen to effectively maintain the optimal pH for the duration of the incubation. |

| Incubation Temp. | 37 °C | 37 °C | 37°C is a common temperature for enzyme assays, mimicking physiological conditions and providing a high rate of reaction without causing denaturation. |

| Stop Buffer | 200 mM Glycine, pH 10.4 | 200 mM Glycine, pH 10.4 | A high pH is required to deprotonate the phenolphthalein, causing the color change. Glycine buffer at pH 10.4 effectively stops the enzymatic reaction (by shifting pH away from the optimum) and maximizes color development. |

| Absorbance λ | 540 nm | 540 nm | This is the wavelength of maximum absorbance for the pink, deprotonated form of phenolphthalein, providing the greatest signal-to-noise ratio. |

Detailed Experimental Workflow: E. coli β-Glucuronidase

This protocol is a self-validating system where a blank, containing all components except for the enzyme during the incubation period, is used to subtract any non-enzymatic hydrolysis or background absorbance.

A. Reagent Preparation:

| Reagent | Composition | Purpose |

| Assay Buffer (A) | 75 mM Potassium Phosphate, 1.0% (w/v) BSA, pH 6.8 at 37°C | Maintains optimal pH for enzyme activity. BSA acts as a stabilizer. |

| Substrate Solution (B) | 3.0 mM this compound in deionized water | The substrate that is hydrolyzed by the enzyme. |

| Stop Buffer (C) | 200 mM Glycine, pH 10.4 | Stops the enzymatic reaction and induces color development. |

| Enzyme Solution (D) | 400 - 800 units/mL of β-Glucuronidase in cold Assay Buffer | The catalyst for the reaction. Prepared fresh. |

| Standard Solution (F) | 0.05% (w/v) Phenolphthalein in 95% Ethanol | Used to create a standard curve for quantification. |

B. Step-by-Step Assay Procedure:

-

Prepare Reaction Mix: In separate tubes for "Test" and "Blank", pipette the following reagents:

-

0.65 mL Deionized Water

-

0.50 mL Assay Buffer (Reagent A)

-

0.25 mL Substrate Solution (Reagent B)

-

-

Equilibration: Mix by inversion and equilibrate the tubes to 37°C for 5-10 minutes. This ensures the reaction starts at the correct temperature.

-

Initiate Reaction:

-

To the "Test" tube, add 0.10 mL of the Enzyme Solution (Reagent D).

-

Mix immediately by inversion.

-

-

Incubation: Incubate both "Test" and "Blank" tubes at 37°C for exactly 30 minutes. The precise timing is critical for rate calculations.

-

Stop Reaction:

-

At the 30-minute mark, add 5.00 mL of Stop Buffer (Reagent C) to both tubes.

-

To the "Blank" tube, now add 0.10 mL of the Enzyme Solution (Reagent D). Adding the enzyme after the stop buffer ensures that any color in the blank is not due to enzymatic activity during the incubation period.

-

-

Read Absorbance: Immediately mix both solutions by inversion. Transfer to cuvettes and record the absorbance at 540 nm (A₅₄₀).

Data Interpretation and Quantification

To ensure trustworthiness, the assay relies on a standard curve to convert absorbance values into the mass of product formed.

A. Phenolphthalein Standard Curve:

A standard curve is generated by preparing a series of dilutions of a known concentration of phenolphthalein (Reagent F) and measuring their absorbance at 540 nm after adding the stop buffer. This curve plots A₅₄₀ versus micrograms of phenolphthalein.

-

Correct Absorbance: For both samples and standards, correct for background by subtracting the blank's absorbance: Corrected ΔA₅₄₀ = A₅₄₀ Sample/Standard - A₅₄₀ Blank[4][5]

-

Determine Mass of Product: Use the standard curve to determine the total micrograms (μg) of phenolphthalein liberated in your "Test" sample from its corrected ΔA₅₄₀.

B. Calculation of Enzyme Activity:

Enzyme activity is typically expressed in "Fishman" units. One modified "Fishman" unit is defined as the amount of enzyme that liberates 1.0 μg of phenolphthalein from this compound per hour at a specific pH and temperature.[4][5]

The formula to calculate the activity in units per milliliter (U/mL) of the enzyme solution is:

Units/mL = (μg phenolphthalein liberated × 2 × df) / 0.1[4]

-

μg phenolphthalein liberated: Determined from the standard curve.

-

2: Time correction factor to convert the 30-minute incubation to the 1-hour unit definition.

-

df: Dilution factor of the enzyme, if any, prior to adding it to the assay.

-

0.1: The volume (in mL) of the enzyme solution used in the assay.

Technical Insights: Advantages and Limitations

As with any scientific method, understanding the causality behind its strengths and weaknesses is key to proper application and interpretation of results.

| Aspect | Advantages | Limitations & Field Insights |

| Specificity | The assay is highly specific for β-glucuronidase activity. The structure of the glucuronide substrate is recognized specifically by the enzyme's active site. | False positives are rare but can occur with compounds that absorb at 540 nm. The use of a proper blank is critical to mitigate this. |

| Sensitivity | The assay is sensitive enough for many applications, particularly with purified or partially purified enzyme preparations. | It is less sensitive than fluorogenic assays (e.g., using 4-methylumbelliferyl glucuronide).[2] For samples with very low enzyme activity, a fluorometric method may be required. |

| Cost & Simplicity | The reagents are relatively inexpensive, and the protocol requires a standard spectrophotometer, making it accessible to most laboratories.[4][5] | The assay involves multiple, precisely timed steps. Automation can improve throughput and reproducibility, but manual execution requires careful technique. |

| Interference | The phenolphthalein-based test is generally robust. | Deproteinization methods using trichloroacetic acid or heat can diminish enzyme levels and should be avoided; acetone-based methods are preferable if deproteinization is necessary.[6] Additionally, strong oxidizing agents could potentially interfere with the assay, a consideration more prominent in forensic applications.[11][12] |

Conclusion

The this compound assay represents a classic example of elegant biochemical design. Its introduction over 75 years ago provided a fundamental tool that helped unlock the complexities of glucuronidation. While more sensitive fluorogenic and luminogenic substrates have since been developed, the phenolphthalein method remains a trusted, cost-effective, and reliable workhorse in enzymology. Its enduring presence in standardized protocols is a testament to its robust design and foundational importance in the fields of biochemistry, pharmacology, and clinical diagnostics.

References

-

The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. SciSpace. [Link]

-

Al-Ishaq, R. K., et al. (2019). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry. [Link]

-

Talalay, P., Fishman, W. H., & Huggins, C. (1946). Chromogenic substrates; phenolphthalein glucuronic acid as substrate for the assay of glucuronidase activity. Journal of Biological Chemistry. [Link]

-

Goldstein, G. (1965). Serum β-Glucuronidase Assay by the Phenolphthalein Mono-β-Glucuronide Method. Clinical Chemistry. [Link]

-

Kushinsky, S., & Chen, V. K. (1967). Comparison Between p-Nitrophenyl Glucuronide and this compound as Substrates in the Assay of β-Glucuronidase. Clinical Chemistry. [Link]

-

Discuss The Advantages and The Disadvantages of The Following Tests. Scribd. [Link]

-

Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. National Taiwan University. [Link]

-

Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. [Link]

-

Evaluating the Efficacy and Limitations of Presumptive Blood Tests in Forensic Science. ResearchGate. [Link]

- Process for the production of phenolphthalein.

-

β-Glucuronidase. Wikipedia. [Link]

-

Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. MDPI. [Link]

-

Phenolphthalein : Organic Synthesis. YouTube. [Link]

-

Phenolphthalein synthesis. Chemistry Online. [Link]

Sources

- 1. Chromogenic substrates; phenolphthalein glucuronic acid as substrate for the assay of glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 4. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 5. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chemimpex.com [chemimpex.com]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. chemistry-online.com [chemistry-online.com]

- 10. フェノールフタレイン β-D-グルクロニド β-glucuronidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. iircj.org [iircj.org]

Mastering the Matrix: A Technical Guide to the Solubility and Stability of Phenolphthalein Glucuronide in Aqueous Buffers

For Immediate Release

Introduction: The Significance of Phenolphthalein Glucuronide in Modern Research

This compound is a widely utilized chromogenic substrate for β-glucuronidase, an enzyme of significant interest in drug metabolism and clinical diagnostics.[1][2] Its application spans from assessing the metabolic activity of intestinal microflora to high-throughput screening of potential drug candidates that undergo glucuronidation, a major pathway for the detoxification and elimination of xenobiotics.[1] The generation of the intensely colored phenolphthalein aglycone upon enzymatic cleavage allows for straightforward colorimetric detection. However, the accuracy of these assays is fundamentally dependent on the solubility and stability of the substrate in the experimental buffer system. This guide will provide the foundational knowledge to control these variables, ensuring the integrity of your experimental results.

Aqueous Solubility of this compound: Beyond Simple Water Solubility

While this compound is known to be highly soluble in water, with a reported solubility of 100 mg/mL, its solubility in buffered solutions can be influenced by the specific buffer components, their concentration, and the pH of the medium.[3] Understanding these nuances is critical for preparing stable, concentrated stock solutions and avoiding precipitation during assays.

Factors Influencing Solubility:

-

pH: The ionization state of the carboxylic acid on the glucuronic acid moiety and the phenolic hydroxyl groups on the phenolphthalein portion of the molecule are pH-dependent. At physiological pH, the carboxyl group is deprotonated, enhancing aqueous solubility.

-

Temperature: While not extensively documented for this specific compound, the solubility of most solid solutes in water increases with temperature. However, this must be balanced with the potential for increased degradation at elevated temperatures.

Practical Recommendations for Ensuring Complete Solubilization:

-

Initial Dissolution in Water: For the preparation of high-concentration stock solutions, it is recommended to first dissolve this compound in deionized water, where it exhibits high solubility.[3]

-

Buffer Exchange: If a specific buffer system is required for the experiment, the concentrated aqueous stock solution can be diluted into the final buffer to the desired working concentration.

-

pH Verification: After preparing the final buffered solution, it is crucial to verify the pH, as the addition of the substrate, particularly at high concentrations, may slightly alter the pH of the buffer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂O₁₀ | [5] |

| Molecular Weight | 494.4 g/mol | [5] |

| Aqueous Solubility | 100 mg/mL | [3] |

| XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 10 | [5] |

The Chemical Stability of this compound in Aqueous Buffers: A Multi-faceted Challenge

The stability of this compound in aqueous buffers is a critical consideration, as degradation can lead to the generation of free phenolphthalein, resulting in high background signals and inaccurate measurements. The molecule has two primary points of potential non-enzymatic degradation: the glycosidic bond of the glucuronide and the lactone ring of the phenolphthalein aglycone.

Hydrolysis of the Glycosidic Bond:

The O-glycosidic bond linking the phenolphthalein to the glucuronic acid can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[5] While O-glucuronides are generally more stable than N-glucuronides, their stability is still pH-dependent.[2] For some glucuronide metabolites, stability is enhanced in slightly acidic buffers, such as ammonium acetate at pH 5.0.[6] This suggests that maintaining a pH within the range of 5 to 7.4 is likely optimal for minimizing the chemical hydrolysis of the glucuronide bond.

pH-Dependent Degradation of the Phenolphthalein Moiety:

The phenolphthalein structure itself is known to undergo pH-dependent transformations.[7] In acidic and neutral solutions, the lactone ring is closed, and the molecule is colorless. As the pH becomes basic (typically above 8.2), the lactone ring opens to form the pink-colored quinoid structure.[1] In strongly alkaline solutions (pH > 10), the pink color can fade as the molecule is converted to a colorless carbinol form. This inherent instability of the aglycone at higher pH values underscores the importance of careful pH control. The opening of the lactone ring represents a degradation of the original phenolphthalein structure and can contribute to variability in analytical measurements.

Figure 1: pH-dependent equilibrium of the phenolphthalein aglycone.

Influence of Buffer Species on Stability:

The choice of buffer can also impact the stability of this compound. Some buffer components can catalyze hydrolysis reactions. For instance, phosphate buffers have been implicated in accelerating the degradation of certain compounds.[8] While specific studies on this compound are limited, it is a prudent practice to evaluate the stability of the compound in the chosen buffer system over the time course of the experiment. Ammonium acetate or TRIS buffers may be considered as alternatives to phosphate buffers if stability issues are suspected.[4][6]

Experimental Protocols for Assessing Solubility and Stability

To ensure the reliability of experimental data, it is essential to validate the solubility and stability of this compound under the specific conditions of your assay. The following protocols provide a framework for these assessments.

Protocol for Determining Thermodynamic (Equilibrium) Solubility:

This "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at a defined temperature.

Materials:

-

This compound powder

-

Selected aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Shaking incubator or orbital shaker

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing the chosen aqueous buffer.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium has been reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid material is transferred.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

Analyze the clear supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

-

The determined concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.

Figure 2: Workflow for determining equilibrium solubility.

Protocol for Evaluating Chemical Stability Using a Stability-Indicating HPLC Method:

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability over time.

Objective: To quantify the degradation of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

-

This compound stock solution of known concentration

-

Selected aqueous buffers at various pH values (e.g., acetate pH 5.0, phosphate pH 7.4, TRIS pH 8.5)

-

Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a C18 column and a photodiode array (PDA) detector

-

Mobile phase suitable for separating this compound and potential degradation products (e.g., a gradient of acetonitrile in an ammonium acetate buffer)[6][9]

Procedure:

-

Prepare solutions of this compound at a known concentration in the different aqueous buffers.

-

Divide each solution into aliquots for each time point and temperature.

-

Store the aliquots at the selected temperatures.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each condition.

-

Immediately analyze the samples by the stability-indicating HPLC method.

-

Quantify the peak area of the intact this compound and any new peaks that appear, which may correspond to degradation products.

-

Plot the percentage of intact this compound remaining versus time for each condition to determine the degradation kinetics.

Figure 3: Workflow for evaluating chemical stability.

Conclusion: A Foundation for Robust and Reliable Research

The solubility and stability of this compound are not mere technical details but are fundamental to the integrity of any experiment in which it is used. By understanding the interplay of pH, buffer composition, and temperature, researchers can proactively design experiments that minimize variability and ensure the accuracy of their results. This guide provides both the theoretical framework and practical protocols to empower scientists to master the aqueous matrix and unlock the full potential of this compound in their research endeavors.

References

-

Sun, D., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 193, 113651. Available at: [Link]

-

MDPI. (2023). Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance. Materials, 16(13), 4683. Available at: [Link]

-

ResearchGate. (2005). HPLC Separation and Determination of Phenolphthalein and its Glucuronid as Markers of Enterohepatic Circulation Using Acetonitrile-Methanol as Organic Modifier and Application to Rat Plasma. Retrieved from [Link]

-

ResearchGate. (2020). Equilibrium of phenolphthalein in aqueous solution. Retrieved from [Link]

-

Quifer-Rada, P., et al. (2017). Is enzymatic hydrolysis a reliable analytical strategy to quantify glucuronidated and sulfated polyphenol metabolites in human fluids? Food & Function, 8(7), 2419-2424. Available at: [Link]

-

Ebuzoeme, C., et al. (2021). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Pharmaceutics, 13(7), 1043. Available at: [Link]

-

SlideShare. (2014). Contemporary Medicinal Chemistry of Glucuronides. Retrieved from [Link]

-

Chaturvedi, S., et al. (2021). VALIDATED UV SPECTROPHOTOMETRIC METHOD FOR IN-VITRO DISSOLUTION STUDIES IN PHOSPHATE BUFFER pH 7.4. International Journal of Pharmaceutical Sciences and Research, 12(4), 2417-2421. Available at: [Link]

-

MDPI. (2021). Glycoside Hydrolases and Non-Enzymatic Glycation Inhibitory Potential of Viburnum opulus L. Fruit—In Vitro Studies. Molecules, 26(11), 3169. Available at: [Link]

-

MDPI. (2022). Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions. Water, 14(25), 4195. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). M-CERSI Workshop: Drug Permeability: Best Practices for BCS-based Biowaivers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2006). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

PubMed Central. (2018). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. The Journal of nutritional biochemistry, 61, 1–13. Available at: [Link]

-

PubMed. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of pharmaceutical sciences, 108(1), 187–196. Available at: [Link]

-

Chromatography Online. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (2020). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

-

SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

Patsnap. (2024). Phosphate buffer of pH 7.4: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (2000). Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. Retrieved from [Link]

-

ResearchGate. (2021). Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 酚酞β-D-葡萄糖苷酸 β-glucuronidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycoside - Wikipedia [en.wikipedia.org]

- 6. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity Phenolphthalein Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phenolphthalein Glucuronide in Modern Research

Phenolphthalein β-D-glucuronide is a pivotal chromogenic substrate for the enzyme β-glucuronidase (GUS). Its utility spans a wide range of applications, from quantifying enzyme activity in complex biological samples to serving as a reporter in gene expression studies. The core principle of its use lies in a straightforward enzymatic reaction: in the presence of β-glucuronidase, the glucuronide bond is cleaved, liberating free phenolphthalein.[1] In an alkaline environment, this liberated phenolphthalein undergoes a structural rearrangement to produce a vibrant pink or fuchsia color, which can be readily quantified using a spectrophotometer.[2]

This elegant mechanism makes this compound an indispensable tool in pharmaceutical development for studying drug metabolism, in clinical diagnostics for assaying enzyme levels, and in molecular biology as a sensitive reporter system.[3] However, the accuracy, reproducibility, and reliability of any data derived from its use are fundamentally dependent on one critical factor: the purity of the substrate itself.

Chapter 1: The Criticality of Purity in this compound Applications

In any enzyme kinetic assay, the integrity of the results is inextricably linked to the purity of the reagents. This is especially true for chromogenic assays where the signal is a direct product of the substrate's transformation. Commercially available this compound can contain several impurities that can severely compromise experimental outcomes.

The Primary Culprit: Contamination with Free Phenolphthalein

The most detrimental impurity is free phenolphthalein. Its presence in the substrate stock solution will lead to a high background signal before any enzymatic reaction occurs. This is because the assay's stop solution is alkaline, designed to develop the color of the enzymatically-released phenolphthalein. This same alkaline solution will also cause any contaminating free phenolphthalein to turn pink, artificially inflating the baseline absorbance.

-

Causality: A high background signal reduces the dynamic range of the assay and masks the true signal from the enzymatic activity, leading to a poor signal-to-noise ratio. This can make it impossible to accurately measure low levels of enzyme activity or to discern subtle differences between experimental groups. In a high-throughput screen, this could lead to a high rate of false positives or false negatives.[4]

Other Potential Impurities

-

Synthesis Byproducts: The chemical synthesis of this compound can result in incompletely reacted precursors or side-products that may act as inhibitors or alternative substrates for β-glucuronidase.

-

Isomers: Incorrectly linked isomers of the glucuronide may not be recognized by the enzyme, effectively lowering the active concentration of the substrate and leading to inaccurate kinetic calculations.

-

Residual Solvents and Salts: These can affect enzyme stability and activity, leading to variability in results.

As a guiding principle, the use of a high-purity substrate is the first and most critical step in building a self-validating, trustworthy, and reproducible assay system. An impurity level of less than 2.5% is a reasonable target, especially if the impurity is significantly more potent in its effect than the primary compound.[5]

Chapter 2: Evaluation of Commercial Suppliers for High-Purity this compound

Selecting a reputable supplier is paramount. The key is to look for transparency in their quality control data. A reliable supplier will provide a detailed Certificate of Analysis (CoA) that specifies the purity and the analytical method used to determine it. High-Performance Liquid Chromatography (HPLC) is a more rigorous and quantitative method for purity assessment than Thin-Layer Chromatography (TLC).[6]

Below is a comparative table of prominent suppliers offering high-purity this compound.

| Supplier | Product Name | Catalog Number (Example) | Form | Stated Purity | Analytical Method | Certificate of Analysis |

| Sigma-Aldrich (Merck) | Phenolphthalein β-D-glucuronide | P0501 | Free Acid | ≥97% | TLC | |

| Sigma-Aldrich (Merck) | Phenolphthalein β-D-glucuronide sodium salt | P0376 | Sodium Salt | ≥90% | TLC | |

| MedChemExpress | This compound sodium | HY-137426A | Sodium Salt | 98.61% | HPLC | [7] |

| Biosynth | Phenolphthalein β-D-glucuronic acid sodium salt | MP56761 | Sodium Salt | Not explicitly stated | N/A | |

| Chem-Impex International | Phenolphthalein glucuronic acid | 01779 | Free Acid | Not explicitly stated | N/A |

Disclaimer: Product specifications and availability are subject to change. Researchers should always verify the latest information directly with the supplier.

Field-Proven Insight: For applications requiring high sensitivity and quantitative accuracy, such as kinetic studies or the screening of inhibitors, a substrate with purity confirmed by HPLC (e.g., >98%) is strongly recommended. For more qualitative applications, a high-grade TLC-tested substrate may suffice, but a substrate-only blank is essential to assess background levels.

Chapter 3: Mechanistic Insights & Validated Assay Protocol

Understanding the mechanism of the assay is key to troubleshooting and adapting the protocol. The process involves enzymatic hydrolysis followed by a pH-dependent color change.

Mechanism of Action

The workflow can be visualized as a two-step process. First, the β-glucuronidase enzyme specifically recognizes and hydrolyzes the glycosidic bond of the this compound substrate. This reaction releases two products: D-glucuronic acid and free phenolphthalein. At a neutral or acidic pH, the phenolphthalein remains in its colorless lactone form. The second step involves stopping the reaction by adding a high pH buffer, which simultaneously denatures the enzyme and deprotonates the phenolphthalein, forcing it into its pink-colored quinoid form for measurement.[2]

3. Pipetting Scheme (per reaction):

| Reagent | Test Tube | Blank Tube |

| Deionized Water | 0.65 mL | 0.65 mL |

| Assay Buffer (pH 6.8) | 0.50 mL | 0.50 mL |

| Enzyme Solution (in Diluent) | 0.10 mL | - |

| Enzyme Diluent (no enzyme) | - | 0.10 mL |

4. Execution:

-

Equilibrate: Pre-warm the tubes at 37°C for 5 minutes.

-

Initiate: Start the reaction by adding 0.25 mL of the 3.0 mM Substrate Stock Solution to each tube at timed intervals.

-

Incubate: Incubate exactly for a predetermined time (e.g., 30 minutes) at 37°C. The time should be chosen to ensure the reaction is within the linear range.

-

Stop: Terminate the reaction by adding 5.0 mL of the Glycine Stop Solution to each tube at the same timed intervals.

-

Read: Cool tubes to room temperature and measure the absorbance at 540 nm against a water blank.

5. Data Analysis:

-

Prepare a standard curve using the Phenolphthalein Standard to determine the relationship between absorbance and the amount of phenolphthalein (in µg).

-

Subtract the absorbance of the Blank Tube from the Test Tube to get the corrected absorbance.

-

Use the standard curve to convert the corrected absorbance into µg of phenolphthalein liberated.

-

Calculate the enzyme activity. One modified "Fishman" unit is defined as liberating 1.0 µg of phenolphthalein from this compound per hour at pH 6.8 at 37°C. [8]

Chapter 4: Troubleshooting and Best Practices

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High background in blank | 1. Substrate contaminated with free phenolphthalein. 2. Non-enzymatic hydrolysis of the substrate. | 1. Source a higher purity substrate (HPLC-grade >98%). 2. Prepare substrate solution fresh before each experiment. Store powder desiccated at -20°C. |

| No or low signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of an inhibitor in the sample. | 1. Use a fresh enzyme aliquot; ensure proper storage and handling. 2. Verify the pH of the assay buffer at the reaction temperature. 3. Run a spike-recovery control by adding a known amount of active enzyme to the sample. |

| Inconsistent results | 1. Inaccurate timing of incubation. 2. Temperature fluctuations. 3. Pipetting errors. | 1. Use a multichannel pipette and a timer to start/stop reactions at precise intervals. 2. Ensure the water bath or incubator maintains a stable temperature. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |

Conclusion

This compound is a powerful and versatile substrate for the study of β-glucuronidase. However, the quality of the data it generates is directly proportional to the quality of the substrate itself. By understanding the critical impact of purity, carefully selecting a supplier who provides transparent and rigorous quality control data, and employing a validated, well-controlled experimental protocol, researchers can ensure the integrity and reproducibility of their findings. Investing in high-purity reagents is not an added cost but a fundamental requirement for generating authoritative and trustworthy scientific data.

References

- Hsieh, M. C., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current medicinal chemistry, 18(24), 3597–3605.

- Vildhede, A., et al. (2014). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical research, 31(11), 3047–3057.

-

Patsnap. (2025). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved January 25, 2026, from [Link]

- Geier, M. C., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of analytical toxicology, 45(7), 716–723.

-

University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3032634. Retrieved January 25, 2026, from [Link].

- Basak, A. (2023). Parameter Reliability and Understanding Enzyme Function. Biomolecules, 13(1), 82.

-

Boster Biological Technology. (n.d.). Immunohistochemistry Troubleshooting Handbook. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic reaction of b-glucuronidase activity. Retrieved January 25, 2026, from [Link]

- American Society for Microbiology. (2012). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology, 78(16), 5650-5657.

- American Chemical Society. (2023). Contamination in substrate samples affects multiple enzymes and yields inconsistent kinetic results. ACS Fall 2023.

-

Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved January 25, 2026, from [Link]

-

DrugBank. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

-

BBI Solutions. (n.d.). Enzymes. Retrieved January 25, 2026, from [Link]

- Khan, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1795.

-

ResearchGate. (2025). Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (X-GLUC) in a 24-Hour Direct Plating Method for Escherichia coli. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. Retrieved January 25, 2026, from [Link]

- MDPI. (2022). Inhibition of Urease, Elastase, and β-Glucuronidase Enzymatic Activity by Applying Aqueous Extracts of Opuntia oligacantha C.F. Först Acid Fruits: In Vitro Essay under Simulated Digestive Conditions. Foods, 11(15), 2286.

Sources

- 1. 酚酞β-D-葡萄糖苷酸 β-glucuronidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

An In-depth Technical Guide on the Biochemical Action of Phenolphthalein β-D-glucuronide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of β-Glucuronidase in Biological Systems

In the landscape of drug metabolism and molecular diagnostics, the enzyme β-glucuronidase (EC 3.2.1.31) holds a position of considerable significance. This lysosomal acid hydrolase is a member of the glycoside hydrolase family and is widely distributed in mammalian tissues, bodily fluids, and is also expressed by gut microbiota[1][2]. Its primary biochemical function is to catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing termini of glycosaminoglycans and, crucially for pharmacology and toxicology, from glucuronidated xenobiotics[1][3][4].

Glucuronidation, the conjugation of molecules with glucuronic acid, is a major pathway in Phase II metabolism. This process, primarily occurring in the liver, increases the water solubility of drugs, toxins, and endogenous compounds like steroids and bilirubin, thereby facilitating their excretion[5]. However, the action of β-glucuronidase can reverse this detoxification process. By cleaving the glucuronide conjugate, it can release the parent compound, a process that has profound implications for a drug's pharmacokinetics, leading to enterohepatic recirculation and potentially localized toxicity or reactivated therapeutic effects[6][7]. Given this dual role, the accurate quantification of β-glucuronidase activity is paramount in drug development, clinical diagnostics, and microbiological research. Phenolphthalein β-D-glucuronide emerges as a cornerstone substrate for this purpose, offering a reliable and straightforward method for assaying this enzyme's activity.

Phenolphthalein β-D-glucuronide: A Chromogenic Probe for Enzymatic Activity

Phenolphthalein β-D-glucuronide is a synthetic compound designed specifically as a chromogenic substrate for β-glucuronidase[8]. Its molecular structure consists of a phenolphthalein molecule linked to a glucuronic acid moiety via a β-glycosidic bond[9]. In this conjugated form, the phenolphthalein molecule is colorless. The genius of this substrate lies in its simplicity: the enzymatic action of β-glucuronidase directly triggers a visible color change.

The Biochemical Action: A Hydrolysis-Driven Colorimetric Reaction

The biochemical assay is predicated on a single enzymatic step: the hydrolysis of the glycosidic bond in phenolphthalein β-D-glucuronide by β-glucuronidase. This reaction yields two products: D-glucuronic acid and free phenolphthalein[10].

Phep-Gluc + H₂O --(β-Glucuronidase)--> D-Glucuronate + Phenolphthalein [10]

The liberated phenolphthalein is the key to the assay's utility. While colorless in acidic and neutral solutions, phenolphthalein undergoes a structural rearrangement in an alkaline environment (pH > 8.2) to a quinonoid form, which exhibits a vibrant pink-to-fuchsia color[11][12]. The intensity of this color is directly proportional to the amount of phenolphthalein released, and thus, to the activity of the β-glucuronidase in the sample. This colorimetric change can be precisely quantified using a spectrophotometer, typically at a wavelength of 540-552 nm[8][10].

Caption: Enzymatic hydrolysis of phenolphthalein β-D-glucuronide and subsequent colorimetric detection.

Field-Proven Protocol for β-Glucuronidase Activity Assay

The following protocol is a robust, self-validating system for the determination of β-glucuronidase activity. The causality behind each step is explained to provide a deeper understanding of the experimental design.

I. Reagent Preparation: The Foundation of a Reliable Assay

The quality and composition of reagents are critical. The choice of buffer and its pH, for instance, is not arbitrary but is optimized for enzyme activity. Most β-glucuronidases, particularly from E. coli, exhibit optimal activity at a slightly acidic to neutral pH (6.0-7.0).

| Reagent | Component | Concentration | Rationale & Key Considerations |

| A. Assay Buffer | Potassium Phosphate | 75 mM, pH 6.8 | Maintains optimal pH for E. coli β-glucuronidase activity. The pH should be adjusted at the reaction temperature (37°C) as buffer pH is temperature-dependent. |

| Bovine Serum Albumin (BSA) | 1.0% (w/v) | BSA is a stabilizing agent that prevents the enzyme from adhering to plasticware and denaturing, ensuring consistent activity. | |

| B. Substrate Solution | Phenolphthalein β-D-glucuronide | 3.0 mM | This concentration is typically above the Km of the enzyme, ensuring the reaction rate is proportional to the enzyme concentration (zero-order kinetics with respect to the substrate). |

| C. Stop Solution | Glycine Buffer | 200 mM, pH 10.4 | This has a dual function: 1) The high pH immediately stops the enzymatic reaction by moving the enzyme far from its optimal pH. 2) It provides the necessary alkaline environment for the liberated phenolphthalein to develop its characteristic color. |

| D. Enzyme Solution | β-Glucuronidase | 400-800 units/mL | The enzyme should be diluted immediately before use in cold assay buffer to maintain its stability and activity. The concentration should be chosen to ensure the reaction is linear over the incubation period. |

| E. Ethanol Solution | Ethanol | 95% (v/v) | Used as a solvent for the phenolphthalein standard. |

| F. Standard Solution | Phenolphthalein | 0.05% (w/v) in 95% Ethanol | A known concentration of phenolphthalein is required to create a standard curve, which allows for the conversion of absorbance readings into the mass of phenolphthalein liberated. |

This table is synthesized from information in the Sigma-Aldrich protocol.[10]

II. Experimental Workflow: A Step-by-Step Guide

This workflow is designed as a stopped-rate determination method, which is highly reproducible.

Caption: Standard workflow for a β-glucuronidase stopped-rate enzymatic assay.

Detailed Steps:

-

Setup: Prepare 'Test' and 'Blank' tubes. The blank is crucial as it accounts for any non-enzymatic hydrolysis of the substrate or background absorbance.

-

Reagent Addition: Pipette the Assay Buffer, deionized water, and Substrate Solution into all tubes as per the defined volumes[10].

-

Equilibration: Incubate all tubes at 37°C for 5-10 minutes to ensure the reaction starts at the correct temperature.

-

Initiation: To initiate the reaction, add the Enzyme Solution to the 'Test' tubes only. Mix gently by inversion.

-

Incubation: Incubate the 'Test' tubes at 37°C for a precisely timed period (e.g., 30 minutes). The timing must be exact for accurate rate calculations.

-

Termination: Stop the reaction by adding the cold Glycine Stop Solution to all tubes.

-

Blank Preparation: Immediately after stopping the 'Test' reactions, add the Enzyme Solution to the 'Blank' tubes. This ensures the blank contains all components but without the timed enzymatic reaction having occurred.

-

Measurement: Measure the absorbance of all solutions at 540 nm[10][13].

-

Standard Curve: Prepare a series of standards with known concentrations of phenolphthalein and measure their absorbance to generate a standard curve.

-

Calculation:

-

Subtract the absorbance of the 'Blank' from the 'Test' samples.

-

Use the standard curve to determine the micrograms (µg) of phenolphthalein liberated in each 'Test' sample.

-

Calculate the enzyme activity using the following formula, which defines one modified "Fishman" unit as the amount of enzyme that liberates 1.0 µg of phenolphthalein per hour at 37°C and the specified pH[10].

Units/mL enzyme = (µg phenolphthalein released × 2 × dilution factor) / (volume of enzyme used in mL) [13] (The factor of 2 corrects the 30-minute incubation time to the 1-hour unit definition).

-

Applications in Research and Drug Development

The utility of the phenolphthalein β-D-glucuronide assay extends across several scientific domains:

-

Drug Metabolism and Pharmacokinetics: In drug development, many compounds are glucuronidated for excretion. Assaying β-glucuronidase activity in urine or plasma is essential for pre-clinical studies to understand a drug's metabolic fate and potential for reactivation[5]. This is particularly critical in toxicology, where enzymatic hydrolysis of drug-glucuronide conjugates is a necessary step for detection by methods like LC-MS/MS[14].

-

Cancer Research: Elevated β-glucuronidase activity is associated with certain cancers, and the enzyme is a target for prodrug therapies. Glucuronide prodrugs can be designed to be activated specifically in the tumor microenvironment where β-glucuronidase levels are high[6][15].

-

Microbiology and Gut Health: β-glucuronidase produced by gut microbiota can deconjugate drugs and dietary compounds in the intestine, impacting their toxicity and bioavailability[2]. Phenolphthalein β-D-glucuronide has been used as a substrate to detect β-D-glucuronidase activity in fecal bacteria[8].

Trustworthiness and Self-Validation: Ensuring Data Integrity

The protocol described is inherently self-validating through the inclusion of critical controls:

-

The Blank: Corrects for any substrate degradation that is not due to the enzyme. A high blank reading would invalidate the results and suggest reagent instability.

-

The Standard Curve: Ensures that the spectrophotometer response is linear in the measured range and provides a direct, empirical conversion from absorbance to product quantity.

-

Linearity of Reaction: For new sample types, it is essential to perform a time-course experiment and an enzyme concentration curve to ensure the reaction rate is linear within the chosen incubation time and enzyme concentration. This validates that the substrate is not depleted and the product is not causing inhibition.

By adhering to these principles, researchers can generate trustworthy and reproducible data on β-glucuronidase activity, forming a solid foundation for further scientific inquiry.

References

-

Phenolphthalein beta-D-glucuronide, beta-glucuronidase substrate. SLS. [Link]

-

Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. National Institutes of Health (NIH). [Link]

-

Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. National Institutes of Health (NIH). [Link]

-

Phenolphthalein glucuronide. National Institutes of Health (NIH). [Link]

-

The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase. Portland Press. [Link]

-

The role of beta-glucuronidase in drug disposition and drug targeting in humans. PubMed. [Link]

-

Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. bioRxiv. [Link]

-

The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development. PubMed Central. [Link]

-

Experiment 15 SYNTHESIS OF ACID-BASE INDICATORS. National Taiwan University. [Link]

-

What are the implications of beta-glucuronidase (β-glucuronidase) activity on drug metabolism in GIMAP (Gastrointestinal Motility And Physiology)?. Dr.Oracle. [Link]

-

Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol-like Breath Marker: The Future of Induced Volatolomics in Cancer Risk Pre-warning. ResearchGate. [Link]

-

Beta-Glucuronidase Solution, 25mL. Ibis Scientific, LLC. [Link]

-

Glucuronide synthesis. Hypha Discovery. [Link]

-

Synthesis, β-glucuronidase inhibition and molecular docking studies of cyano-substituted bisindole hydrazone hybrids. PubMed. [Link]

Sources

- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis, β-glucuronidase inhibition and molecular docking studies of cyano-substituted bisindole hydrazone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. covachem.com [covachem.com]

- 6. The role of beta-glucuronidase in drug disposition and drug targeting in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound | C26H22O10 | CID 3032634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: A Comprehensive Protocol for the Quantification of β-Glucuronidase Activity Using Phenolphthalein Glucuronide

Introduction: The Significance of β-Glucuronidase

β-Glucuronidase (GUS) is a lysosomal hydrolase enzyme critical in the metabolism of both endogenous and exogenous compounds.[1] It is widely distributed in mammalian tissues, body fluids, and is also found in various other organisms including plants, fish, and bacteria.[1] The primary function of this enzyme is to catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing termini of glycosaminoglycans and other glucuronide conjugates.[2] This hydrolytic activity is a pivotal step in drug metabolism, as many drugs are rendered more water-soluble for excretion through conjugation with glucuronic acid.[2] The subsequent release of the active drug often relies on the action of β-glucuronidase.[2] Consequently, the accurate measurement of β-glucuronidase activity is of paramount importance in pharmacology, toxicology, and clinical diagnostics.

These application notes provide a detailed and robust protocol for the determination of β-glucuronidase activity using the chromogenic substrate, phenolphthalein glucuronide. This method is favored for its simplicity, sensitivity, and cost-effectiveness.

Assay Principle: The Chemistry of Detection

The assay is based on the enzymatic hydrolysis of the this compound substrate by β-glucuronidase.[3] In its conjugated form, this compound is colorless. Upon enzymatic cleavage, it releases D-glucuronic acid and free phenolphthalein.[3] The reaction is then stopped, and the pH is raised by the addition of a glycine buffer. In this alkaline environment, the liberated phenolphthalein undergoes a structural rearrangement to its quinoid form, which imparts a distinct pink to fuchsia color.[4][5] The intensity of this color, which is directly proportional to the amount of phenolphthalein released and thus to the β-glucuronidase activity, is quantified spectrophotometrically at approximately 540-552 nm.[6]

Reaction Mechanism

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.

-

Water bath or incubator set to 37°C.

-

Vortex mixer.

-

Pipettes and pipette tips.

-

Test tubes or 96-well microplates.

-

Analytical balance.

-

pH meter.

Reagents

| Reagent | Preparation Notes |

| Sodium Acetate Buffer (100 mM, pH 5.0) | Dissolve the appropriate amount of sodium acetate trihydrate in deionized water. Adjust the pH to 5.0 at 37°C using 1 M HCl. The optimal pH for β-glucuronidase from sources like Helix pomatia and bovine liver is around 5.0. |

| This compound Substrate Solution (1.2 mM) | Prepare by diluting a stock solution of phenolphthalein glucuronic acid in deionized water. This substrate is light-sensitive and should be stored protected from light. |

| Glycine Buffer (200 mM, pH 10.4) | Dissolve glycine free base in deionized water. Adjust the pH to 10.4 at 37°C with 1 M NaOH. This alkaline buffer stops the enzymatic reaction and facilitates the color development of phenolphthalein. |

| β-Glucuronidase Enzyme Solution | Immediately before use, prepare a solution containing the desired concentration of β-glucuronidase in a suitable buffer, such as cold 0.2% (w/v) sodium chloride solution. |

| Phenolphthalein Standard Solution (0.05% w/v) | Dissolve 1.0 mg of phenolphthalein in 2 mL of 95% (v/v) ethanol. This standard is crucial for generating a standard curve to quantify the amount of phenolphthalein released in the assay. |

| 95% (v/v) Ethanol | Prepare by diluting 200 proof ethanol with deionized water. |

Experimental Protocol

This protocol is designed for a spectrophotometer using cuvettes. For a microplate format, volumes can be scaled down accordingly.

Experimental Workflow

Caption: General workflow for the β-glucuronidase assay.

Preparation of Standard Curve

-

Prepare a series of phenolphthalein standards by diluting the 0.05% (w/v) Phenolphthalein Standard Solution.

-

In separate tubes, pipette the reagents as detailed in the table below.

-

Add the Glycine Buffer to each tube and mix thoroughly.

-

Measure the absorbance of each standard at 540 nm against the blank.

-

Plot the absorbance values against the corresponding concentration of phenolphthalein to generate a standard curve.

| Reagent | Standard 1 | Standard 2 | Standard 3 | Standard 4 | Blank |

| Deionized Water (mL) | 0.88 | 0.83 | 0.78 | 0.73 | 0.90 |

| Sodium Acetate Buffer (mL) | 0.50 | 0.50 | 0.50 | 0.50 | 0.50 |

| Phenolphthalein Standard Soln (mL) | 0.02 | 0.07 | 0.12 | 0.17 | - |

| 95% Ethanol (mL) | 0.10 | 0.10 | 0.10 | 0.10 | 0.10 |

| Add After Incubation | |||||

| Glycine Buffer (mL) | 5.00 | 5.00 | 5.00 | 5.00 | 5.00 |

| Final Phenolphthalein (µg) | 10 | 35 | 60 | 85 | 0 |

Enzyme Assay Procedure

-

Assay Setup: Prepare "Test" and "Blank" tubes for each sample to be assayed.

-

Test Tubes: Add 0.50 mL of Sodium Acetate Buffer and 0.25 mL of this compound Substrate Solution.

-

Blank Tubes: Add 0.50 mL of Sodium Acetate Buffer and 0.25 mL of this compound Substrate Solution.

-

-

Pre-incubation: Equilibrate all tubes to 37°C for 5-10 minutes.

-

Initiate Reaction:

-

To the Test tubes , add 0.10 mL of the β-Glucuronidase Enzyme Solution. Mix gently and start a timer.

-

To the Blank tubes , add 0.10 mL of the same buffer used to dilute the enzyme (e.g., cold 0.2% NaCl solution).

-

-

Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically based on the enzyme activity in the sample.[7]

-

Stop Reaction:

-

Precisely at the end of the incubation period, add 5.00 mL of Glycine Buffer to all tubes (Test and Blank) to stop the reaction.

-

To the Blank tubes , now add 0.10 mL of the β-Glucuronidase Enzyme Solution. This is to account for any absorbance from the enzyme solution itself.

-

-

Color Development: Mix all tubes thoroughly and allow them to stand at room temperature for 10-15 minutes for the color to develop fully.

-

Measurement: Measure the absorbance of the "Test" and "Blank" samples at 540 nm.

Data Analysis and Calculations

-

Corrected Absorbance: Subtract the absorbance of the Blank from the absorbance of the Test for each sample to obtain the corrected absorbance.

-

Corrected Absorbance = A540 (Test) - A540 (Blank)

-

-

Quantification of Phenolphthalein: Using the standard curve, determine the amount (in µg) of phenolphthalein released in each sample corresponding to the corrected absorbance.

-

Calculation of Enzyme Activity: The activity of β-glucuronidase is typically expressed in "Fishman" units. One modified "Fishman" unit is defined as the amount of enzyme that liberates 1.0 µg of phenolphthalein from this compound per hour at a specific pH and temperature (e.g., pH 5.0 at 37°C).

-

Units/mL of enzyme = (µg of phenolphthalein released x 60 / incubation time in min) / volume of enzyme in mL

-

Important Considerations and Troubleshooting

-

pH Optimum: The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme. For example, the enzyme from E. coli has a pH optimum of around 6.8, while that from bovine liver is around 5.0.[3] It is crucial to use a buffer system that maintains the optimal pH for the enzyme being studied.

-

Substrate Concentration: The concentration of this compound should be optimized to ensure it is not a limiting factor in the reaction.

-

Enzyme Concentration and Linearity: The assay should be performed within the linear range of the enzyme concentration. If the absorbance values are too high, the enzyme solution should be diluted. The reaction should also be linear with respect to time for the chosen incubation period.[8]

-

Interference: Certain compounds can interfere with the assay. For instance, high concentrations of detergents like Triton X-100 or SDS should be avoided in sample preparation.[2] Additionally, some biological samples may contain endogenous substances that inhibit β-glucuronidase activity.[9][10]

-

Sample Preparation: For tissue samples, homogenization in a suitable lysis buffer is necessary. For adherent cells, avoid using proteolytic enzymes for harvesting, as this can damage the enzyme.[2]

Conclusion

This protocol provides a reliable and reproducible method for the quantification of β-glucuronidase activity. By understanding the underlying principles and adhering to the outlined steps, researchers can obtain accurate and meaningful data. The flexibility of this assay allows for its adaptation to various sample types and experimental needs, making it an invaluable tool in drug development and life science research.

References

-

BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. Retrieved from [Link]

-

Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. Retrieved from [Link]

-

Ogunyemi, O. M., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1469-1483. Retrieved from [Link]

-

Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Chemical Genomics, 5, 29–37. Retrieved from [Link]

-

Manafi, M., & Sommer, R. (2001). Enzyme Characteristics of β-d-Galactosidase- and β-d-Glucuronidase-Positive Bacteria and Their Interference in Rapid Methods for Detection of Waterborne Coliforms and Escherichia coli. Applied and Environmental Microbiology, 67(8), 3497–3501. Retrieved from [Link]

-

Davies, C. M., & Apte, S. C. (1994). Plant and algal interference in bacterial beta-D-galactosidase and beta-D-glucuronidase assays. Applied and Environmental Microbiology, 60(11), 3959–3964. Retrieved from [Link]

-

Gu, H., et al. (2014). Continuous Spectrophotometric Assay for β-Glucuronidase. Analytical Letters, 47(12), 2071-2081. Retrieved from [Link]

-

Frommherz, L., et al. (2018). New planar assay for streamlined detection and quantification of β-glucuronidase inhibitors applied to botanical extracts. Journal of Chromatography A, 1533, 164-172. Retrieved from [Link]

-

Stewart, K. S., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology, 45(7), 714–722. Retrieved from [Link]

-

Autech Industry. (2023). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Retrieved from [Link]

-

ACS Omega. (2023). Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean Lipolytic Enzymes in Electrospun Poly(vinyl alcohol) Fibers. ACS Omega. Retrieved from [Link]

-

AXIOM. (2023). Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. Retrieved from [Link]

-

Environmental Engineering. (2023, October 15). Laboratory Preparation of Phenolphthalein Indicator for Acid–Base Experiments [Video]. YouTube. Retrieved from [Link]

-

Chemistry & Fun. (2020, March 7). Preparation of Phenolphthalein Indicator solution [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 4. autechindustry.com [autechindustry.com]

- 5. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Phenolphthalein b- D -glucuronide b-glucuronidase substrate 15265-26-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Characteristics of β-d-Galactosidase- and β-d-Glucuronidase-Positive Bacteria and Their Interference in Rapid Methods for Detection of Waterborne Coliforms and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Measuring β-glucuronidase in fecal bacteria with phenolphthalein glucuronide.

Topic: Measuring β-glucuronidase Activity in Fecal Microbiota using Phenolphthalein Glucuronide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Gut Microbial β-Glucuronidase in Therapeutics

The gut microbiome functions as a complex metabolic organ, profoundly influencing host physiology and the fate of xenobiotics. Central to this metabolic interplay is the enzyme β-glucuronidase (GUS), produced by a wide range of gut bacteria, including members of the Firmicutes and Bacteroidetes phyla.[1] In the host, glucuronidation is a primary phase II detoxification pathway, where drugs and endogenous compounds are conjugated with glucuronic acid in the liver to increase their water solubility and facilitate their excretion.[2] However, bacterial β-glucuronidases in the gastrointestinal tract can reverse this process by cleaving the glucuronide moiety, a process known as deconjugation.[1][3]

This enzymatic "reactivation" has significant pharmacological consequences. It can lead to the localized release of active drug compounds in the gut, often resulting in severe gastrointestinal toxicity. A classic example is the chemotherapy agent irinotecan, whose active metabolite, SN-38, is glucuronidated in the liver for excretion. Bacterial GUS in the gut deconjugates SN-38 glucuronide, releasing the toxic SN-38 and causing dose-limiting diarrhea.[4][5] Consequently, the inhibition of gut microbial GUS has emerged as a compelling therapeutic strategy to mitigate drug-induced toxicities and enhance the therapeutic window of numerous medications.[4][5][6]

Accurately quantifying β-glucuronidase activity in fecal samples is therefore a critical tool for preclinical drug development, microbiome research, and understanding host-microbe metabolic interactions. This guide provides a detailed protocol for measuring fecal GUS activity using the chromogenic substrate phenolphthalein β-D-glucuronide, a robust and well-established method.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of phenolphthalein β-D-glucuronide by β-glucuronidase. The enzyme cleaves the glycosidic bond, releasing D-glucuronic acid and phenolphthalein. At a neutral or acidic pH, phenolphthalein is colorless. By stopping the reaction with a high-pH buffer (e.g., glycine buffer, pH 10.4), the phenolphthalein is converted to its quinonoid form, which imparts a vibrant pink/fuchsia color. The intensity of this color, which is directly proportional to the amount of phenolphthalein released, is quantified by measuring the absorbance at 540 nm.[7]

Biochemical Reaction Pathway

Caption: Enzymatic cleavage of this compound and subsequent color development.

I. Protocol: Fecal Sample Preparation and Lysate Generation

Rationale: The accuracy of the enzyme assay is critically dependent on the proper collection, storage, and processing of fecal samples. Since a significant portion of bacterial GUS is intracellular, efficient cell lysis is paramount to release the enzyme into the soluble fraction for measurement. Normalizing enzyme activity to the total protein content of the lysate is essential for comparing results across different samples.

A. Materials

-

Equipment:

-

-80°C freezer

-

Vortex mixer

-

Probe sonicator or bead beater

-

Refrigerated centrifuge (capable of >10,000 x g)

-

Analytical balance

-

Calibrated pipettes

-

-

Consumables:

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Sterile spatula or collection spoons

-

-

Buffers and Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4: For initial sample suspension.

-

Lysis Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄.[8]

-

BCA Protein Assay Kit: Or other suitable protein quantification assay.

-

B. Procedure

-

Sample Collection and Storage:

-

Collect fresh fecal samples and process them immediately.

-

If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C. Limiting freeze-thaw cycles is crucial as it can degrade enzyme activity.[8]

-

-

Fecal Slurry Preparation:

-

On ice, weigh approximately 50-100 mg of frozen or fresh fecal material into a pre-weighed 2.0 mL microcentrifuge tube.

-

Add 1 mL of ice-cold Lysis Buffer per 100 mg of feces.[8]

-

Homogenize thoroughly by vortexing at maximum speed for 3-5 minutes or until the slurry is uniform.[9] This step ensures an even distribution of bacteria for subsequent lysis.

-

-

Bacterial Cell Lysis:

-

Sonication (Recommended): Place the tube in an ice bath to prevent overheating, which can denature the enzyme. Sonicate using a probe sonicator at maximum power for a total of 90 seconds, using 3 cycles of 30 seconds on, 30 seconds off.[8]

-

Alternative (Bead Beating): Add sterile glass or zirconia beads to the fecal slurry and process in a bead beater according to the manufacturer's instructions.

-

-

Clarification of Lysate:

-

Centrifuge the crude lysate at 12,000 - 15,000 x g for 30 minutes at 4°C.[8][9] This step pellets insoluble fecal debris, intact bacterial cells, and cell membranes.

-

Carefully transfer the supernatant, which is the clarified fecal lysate containing the soluble enzymes, to a new pre-chilled microcentrifuge tube. Keep on ice.

-

-

Protein Concentration Measurement:

-

Determine the total protein concentration of the clarified fecal lysate using a BCA or Bradford protein assay, following the manufacturer’s protocol.

-

This value is essential for normalizing the β-glucuronidase activity, allowing for meaningful comparisons between different samples.[7][8] The final activity will be expressed as units of enzyme activity per mg of total protein.

-

II. Protocol: β-Glucuronidase Colorimetric Assay

Rationale: This protocol is optimized for a 96-well plate format for higher throughput, but can be adapted for single tubes. A standard curve is essential for converting absorbance values into the mass of phenolphthalein produced. Including proper blanks and controls is non-negotiable for ensuring the validity and accuracy of the results.

A. Materials and Reagents

-

Equipment:

-

Microplate reader with 540 nm filter

-

37°C incubator

-

Multichannel pipette

-

-

Consumables:

-

96-well flat-bottom microplate

-

-

Reagents (Store as recommended by the supplier):

-

Assay Buffer: 75 mM Potassium Phosphate Buffer, pH 6.8. Prepare using potassium phosphate monobasic and adjust pH with 1 M KOH at 37°C.

-

Substrate Stock Solution: 3.0 mM Phenolphthalein β-D-glucuronide. Dissolve powder in deionized water. Store protected from light at -20°C.[10]

-

Stop Solution: 200 mM Glycine Buffer, pH 10.4. Adjust pH with 1 M NaOH.

-

Phenolphthalein Standard Stock: 0.5 mg/mL Phenolphthalein in 95% ethanol.

-

Clarified Fecal Lysate: From Part I. Dilute with ice-cold Assay Buffer if activity is expected to be high.

-

B. Assay Workflow Overview

Caption: High-level workflow for the β-glucuronidase colorimetric assay.

C. Procedure: Standard Curve Preparation

-

Prepare a series of phenolphthalein standards (e.g., 0, 2, 4, 6, 8, 10 µg) in the wells of the 96-well plate.

-

In each standard well, add the components as described in the table below. The final volume should match the final volume of the sample wells (e.g., 250 µL).

| Component | Standard 1 (0 µg) | Standard 2 (2 µg) | Standard 3 (4 µg) | Standard 4 (6 µg) | Standard 5 (8 µg) | Standard 6 (10 µg) |

| Assay Buffer (µL) | 190 | 186 | 182 | 178 | 174 | 170 |

| Substrate Stock (µL) | 10 | 10 | 10 | 10 | 10 | 10 |